Methyl 2-(hexa-2,4-diyn-1-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(hexa-2,4-diyn-1-yl)benzoate is an organic compound characterized by its unique structure, which includes a benzoate ester linked to a hexa-2,4-diyn-1-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(hexa-2,4-diyn-1-yl)benzoate typically involves the esterification of 2-(hexa-2,4-diyn-1-yl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is common in large-scale synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the alkyne moieties, leading to the formation of diketones or carboxylic acids.
Reduction: Reduction of the compound can yield alkenes or alkanes, depending on the reagents and conditions used.
Substitution: The benzoate ester group can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Sodium hydroxide or other strong bases for ester hydrolysis.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of alcohols or other substituted benzoates.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(hexa-2,4-diyn-1-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its reactive alkyne groups.
Wirkmechanismus
The mechanism of action of Methyl 2-(hexa-2,4-diyn-1-yl)benzoate involves its interaction with various molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or cellular receptors, leading to inhibition or activation of specific pathways. The presence of reactive alkyne groups allows it to form covalent bonds with nucleophilic sites in proteins or other biomolecules, thereby exerting its effects.
Vergleich Mit ähnlichen Verbindungen
- Methyl 2-(hex-1-yn-1-yl)benzoate
- Methyl 2-(hexa-1,3-diyn-1-yl)benzoate
- Methyl 2-(hexa-2,4-dien-1-yl)benzoate
Comparison: Methyl 2-(hexa-2,4-diyn-1-yl)benzoate is unique due to the presence of two triple bonds in its structure, which imparts distinct reactivity compared to similar compounds with single or double bonds. This unique feature makes it particularly useful in applications requiring high reactivity, such as in the synthesis of complex organic molecules or advanced materials.
Eigenschaften
CAS-Nummer |
92632-14-9 |
---|---|
Molekularformel |
C14H12O2 |
Molekulargewicht |
212.24 g/mol |
IUPAC-Name |
methyl 2-hexa-2,4-diynylbenzoate |
InChI |
InChI=1S/C14H12O2/c1-3-4-5-6-9-12-10-7-8-11-13(12)14(15)16-2/h7-8,10-11H,9H2,1-2H3 |
InChI-Schlüssel |
CFAVBZLDDRDITG-UHFFFAOYSA-N |
Kanonische SMILES |
CC#CC#CCC1=CC=CC=C1C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.